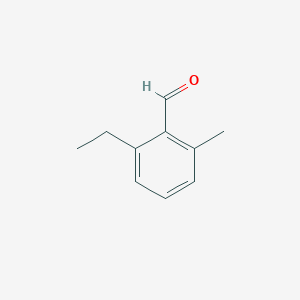

2-Ethyl-6-methylbenzaldehyde

Übersicht

Beschreibung

Synthesis Analysis

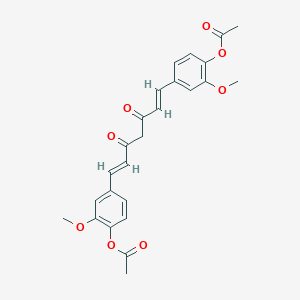

The synthesis of benzaldehyde derivatives often involves reactions that introduce aldehyde groups into aromatic compounds. For example, the synthesis of pentaphenylbenzaldehyde demonstrated a complex approach involving the addition of tetraphenylcyclopenta to ethylene glycol acetal of cinnamaldehyde, followed by oxidation and hydrolysis, which could inspire synthesis methods for 2-Ethyl-6-methylbenzaldehyde (Guo Can, 2000).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the reactivity and properties of a compound. Techniques such as X-ray crystallography, NMR, IR, and UV-Vis spectroscopy are typically employed. For example, the structural analysis of rotational isomers of thiobenzaldehydes provides insights into conformational differences that could be relevant for studying 2-Ethyl-6-methylbenzaldehyde's structure (N. Takeda, N. Tokitoh, R. Okazaki, 1997).

Chemical Reactions and Properties

Benzaldehydes undergo various chemical reactions, such as the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, demonstrating the versatility and reactivity of the aldehyde group. These reactions are facilitated by catalysts like rhodium, highlighting the potential for diverse chemical transformations (Ken Kokubo et al., 1999).

Wissenschaftliche Forschungsanwendungen

Application in Marine Biology

- Field : Marine Biology .

- Summary : 2-Ethyl-6-methylbenzaldehyde has been found in marine fungi, specifically the mangrove endophytic fungus (No. ZZF 32) from the South China Sea .

- Methods : The compound was isolated from the ethyl acetate extract of the marine fungus. The structure of the compound was established by comprehensive analysis of the spectral data, especially 2D NMR spectral results .

- Results : Two new benzaldehyde derivatives, 6-ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde and 6-ethyl-2,4-dihydroxy-3-methylbenzaldehyde, were isolated from the marine fungus .

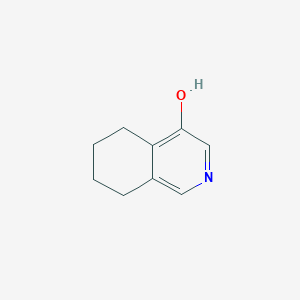

Application in Neurology

- Field : Neurology .

- Summary : 2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl (amino)phenylethanoic Acid has been studied for its cerebroprotective effects in the treatment of purulent meningitis .

- Methods : Meningitis was simulated by intrathecal injection of the suspension containing Streptococcus pneumoniae at the concentration of 5 × 10^9 CFU/mL. The cerebroprotective effect was evaluated by survival rates, the severity of neurological deficit, investigatory behaviors, and results of short-term and long-term memory tests .

- Results : The group administered with the studied compound showed high survival rates, 80%. Animals treated with the studied compound showed a higher clinical assessment of the rat health status and specific force, and a lesser intensity of neurological deficit compared to the control group .

Application in Entomology

- Field : Entomology .

- Summary : 2-Hydroxy-6-methylbenzaldehyde has been synthesized as an alarm and sex pheromone component of Astigmatid Mites .

- Methods : The specific methods of synthesis and application are not detailed in the source .

- Results : The results or outcomes of this application are not provided in the source .

Safety And Hazards

- Flammability : 2-Ethyl-6-methylbenzaldehyde is flammable and should be handled with care.

- Irritation : It may cause skin and eye irritation.

- Toxicity : Limited information is available, but it is advisable to follow safety precautions when handling this compound.

Zukünftige Richtungen

Research on 2-Ethyl-6-methylbenzaldehyde could explore its potential applications in perfumery, pharmaceuticals, or as a building block for more complex organic molecules. Further studies are needed to understand its biological activity and potential therapeutic uses.

Eigenschaften

IUPAC Name |

2-ethyl-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-9-6-4-5-8(2)10(9)7-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUEDYNFRLQIQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629460 | |

| Record name | 2-Ethyl-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-6-methylbenzaldehyde | |

CAS RN |

106976-44-7 | |

| Record name | 2-Ethyl-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

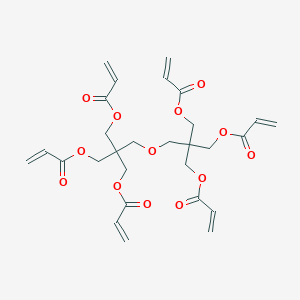

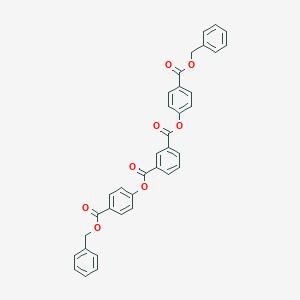

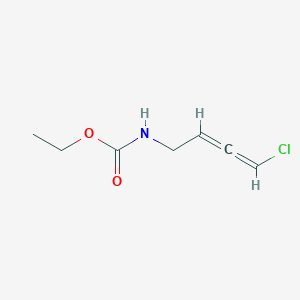

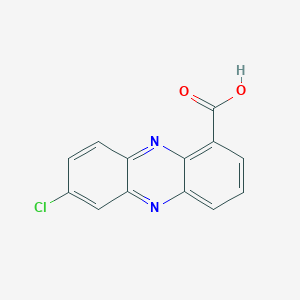

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-[2-[[(E)-oct-2-enoyl]amino]ethyldisulfanyl]ethyl]oct-2-enamide](/img/structure/B12366.png)